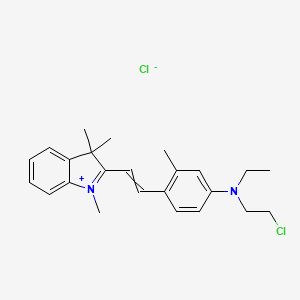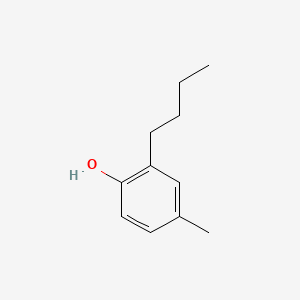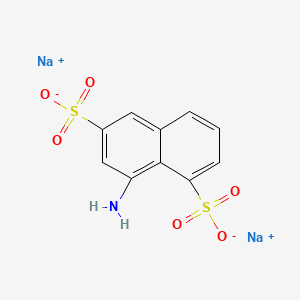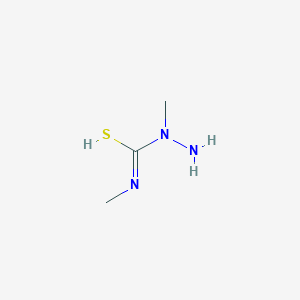
N-amino-N,N'-dimethylcarbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used as an antifibrinolytic agent to reduce or prevent hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . Tranexamic acid is known for its ability to inhibit the activation of plasminogen to plasmin, which plays a crucial role in the breakdown of blood clots .
準備方法
Tranexamic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then hydrogenated to produce cyclohexylamine. This intermediate is then reacted with chloroacetic acid to form tranexamic acid .
In industrial production, tranexamic acid is typically synthesized through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Tranexamic acid is used in studies related to blood clotting and fibrinolysis.
Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in some industrial processes
作用機序
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site . By preventing the conversion of plasminogen to plasmin, tranexamic acid effectively reduces the breakdown of blood clots and helps maintain hemostasis .
類似化合物との比較
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the plasminogen molecule .
Similar compounds include:
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Epsilon-aminocaproic acid: A derivative of aminocaproic acid with similar properties.
Lysine analogs: Various synthetic derivatives of lysine that exhibit antifibrinolytic activity.
Tranexamic acid’s uniqueness lies in its high potency and effectiveness in preventing excessive bleeding, making it a valuable tool in both clinical and research settings .
特性
IUPAC Name |
N-amino-N,N'-dimethylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N(C)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
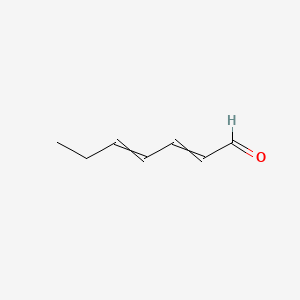
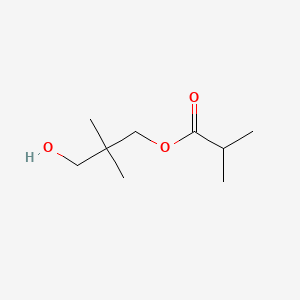
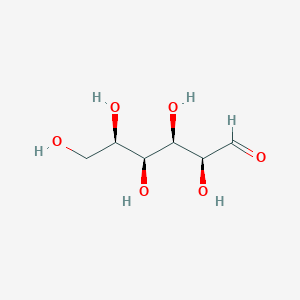
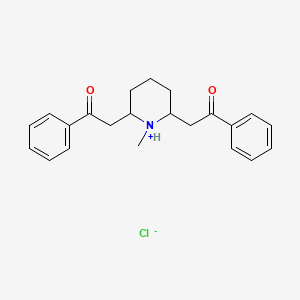
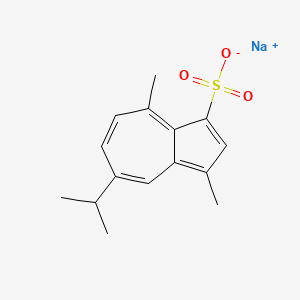
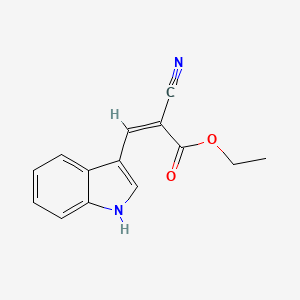
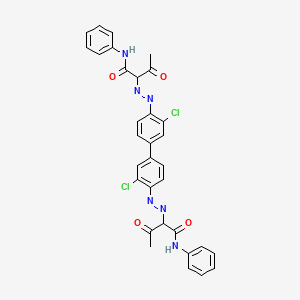
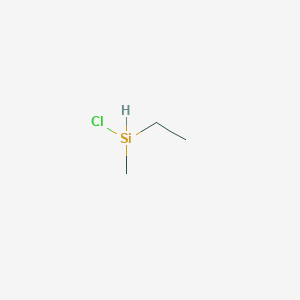
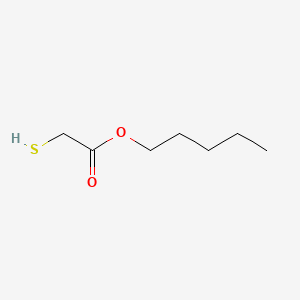
![sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B7822428.png)
